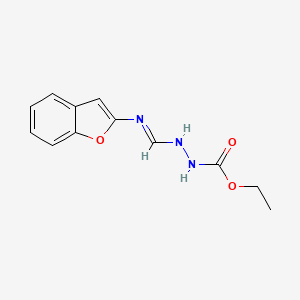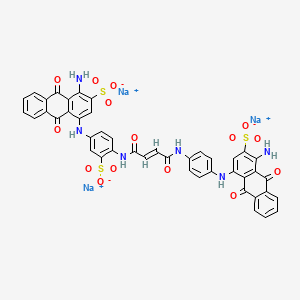
2-Methyldec-9-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyldec-9-enal: is an organic compound belonging to the class of aldehydes. It features a long carbon chain with a double bond and an aldehyde functional group. This compound is known for its distinctive odor and is often used in the fragrance industry.
準備方法
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing 2-Methyldec-9-enal involves the aldol condensation of 2-methyl-1-decanal with acetaldehyde. This reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperatures to ensure the formation of the desired product.
Wittig Reaction: Another synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired alkene. This method is advantageous due to its high selectivity and yield.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.
化学反応の分析
Types of Reactions:
Oxidation: 2-Methyldec-9-enal can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens or hydrogen halides, leading to the formation of halogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Addition: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: 2-Methyldecanoic acid.
Reduction: 2-Methyldec-9-enol.
Addition: 2-Bromo-2-methyldec-9-enal.
科学的研究の応用
Chemistry: 2-Methyldec-9-enal is used as a building block in organic synthesis. Its reactivity makes it a valuable intermediate in the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial properties. It is also investigated for its role in cell signaling and metabolic pathways.
Industry: The fragrance industry utilizes this compound for its pleasant odor. It is a key ingredient in the formulation of perfumes and scented products.
作用機序
The mechanism of action of 2-Methyldec-9-enal involves its interaction with cellular components. As an aldehyde, it can form Schiff bases with amino groups in proteins, potentially altering their function. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism.
類似化合物との比較
Decanal: Similar in structure but lacks the double bond.
2-Methylundec-10-enal: Similar but with an additional carbon in the chain.
Nonanal: Shorter carbon chain and lacks the double bond.
Uniqueness: 2-Methyldec-9-enal is unique due to its specific combination of a long carbon chain, a double bond, and an aldehyde group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
特性
CAS番号 |
65676-11-1 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC名 |
2-methyldec-9-enal |
InChI |
InChI=1S/C11H20O/c1-3-4-5-6-7-8-9-11(2)10-12/h3,10-11H,1,4-9H2,2H3 |
InChIキー |
VNYQFJIEUNEILL-UHFFFAOYSA-N |
正規SMILES |
CC(CCCCCCC=C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14476287.png)
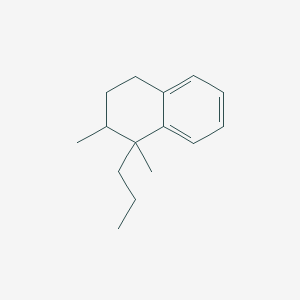
![N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide](/img/structure/B14476296.png)
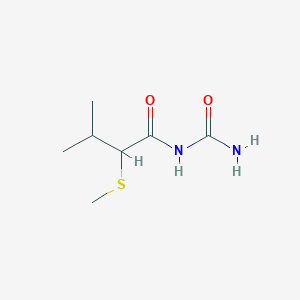
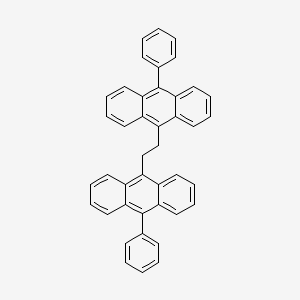


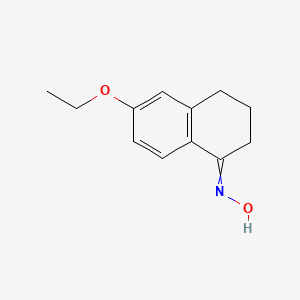
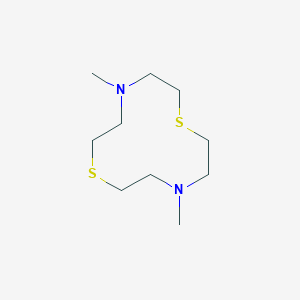
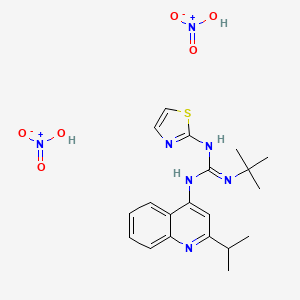

![3,4-Dibromobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14476355.png)
